molecular formula C4H5ClN4 B15135961 (E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine

(E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine

Cat. No.: B15135961
M. Wt: 144.56 g/mol
InChI Key: NJJIZCSEAIRACP-QPJJXVBHSA-N
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Description

(E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine is a chemical compound characterized by its unique structure, which includes a pyridazine ring substituted with a chlorine atom and a hydrazine moiety

Preparation Methods

The synthesis of (E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine typically involves the reaction of 3-chloropyridazine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions for these reactions include solvents like ethanol, methanol, or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of (E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine can be compared with other similar compounds, such as:

    3-chloropyridazine: A precursor in the synthesis of this compound.

    Hydrazine derivatives: Compounds with similar hydrazine moieties that exhibit comparable chemical reactivity.

    Other pyridazine derivatives: Compounds with different substituents on the pyridazine ring, which may have different chemical and biological properties. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C4H5ClN4

Molecular Weight

144.56 g/mol

IUPAC Name

(E)-(3-chloro-3H-pyridazin-6-ylidene)hydrazine

InChI

InChI=1S/C4H5ClN4/c5-3-1-2-4(7-6)9-8-3/h1-3H,6H2/b7-4+

InChI Key

NJJIZCSEAIRACP-QPJJXVBHSA-N

Isomeric SMILES

C1=C/C(=N\N)/N=NC1Cl

Canonical SMILES

C1=CC(=NN)N=NC1Cl

Origin of Product

United States

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